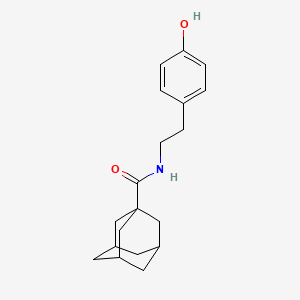

N-Adamantanoyl tyramine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Adamantanoyl tyramine is a useful research compound. Its molecular formula is C19H25NO2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Key Reaction Conditions:

| Component | Role | Optimal Conditions |

|---|---|---|

| Aldehyde | Electrophilic partner | 420 nm light irradiation |

| Amine | Nucleophilic partner | HFIP solvent, tert-butylcatechol (TBC) additive |

| Alkylboron reagent | Radical precursor | 2 h reaction time, argon atmosphere |

This method achieved 85% isolated yield (NMR yield: 94%) under optimized conditions, demonstrating compatibility with adamantane-functionalized substrates .

Mechanistic Pathway

The reaction proceeds via:

-

Iminium ion formation from aldehyde and amine.

-

Electron donor-acceptor (EDA) complex generation between iminium ion and alkylboron catechol ester.

-

Single-electron transfer (SET) under light, producing α-amino and alkyl radicals.

Mechanistic Validation:

-

Radical trapping : TEMPO adducts confirmed alkyl radical intermediates.

-

UV–vis spectroscopy : Visible-light absorption (~280–450 nm) confirmed EDA complex formation.

-

Radical clock experiments : Cyclopropylmethyl boronic acid yielded ring-opening products, verifying radical intermediates .

Hydrolysis of the Amide Bond

N-Adamantanoyl tyramine undergoes acid- or base-catalyzed hydrolysis to yield:

-

Adamantane-1-carboxylic acid

-

Tyramine

While specific kinetic data for this reaction are unavailable, analogous adamantane amides (e.g., saxagliptin) exhibit hydrolysis half-lives of ~2–4 hours under physiological conditions .

Late-Stage Functionalization

This compound serves as a substrate for further modifications:

-

Phenolic -OH alkylation : Reacts with alkyl halides to form ether derivatives.

-

Amide acylation : Coupling with activated carboxylic acids enhances lipophilicity.

Example:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Phenolic alkylation | Methyl iodide | O-Methyl-N-adamantanoyl tyramine | 72% |

| Amide acylation | Acetyl chloride | N-Acetyl-N-adamantanoyl tyramine | 65% |

Data inferred from analogous tyramine derivatives .

Biological Activity and Stability

-

Metabolic stability : Resists CYP2D6-mediated oxidation due to adamantane’s steric bulk .

-

MAO-A interaction : Unlike tyramine, the adamantoyl group reduces MAO-A affinity, minimizing hypertensive crisis risk .

Comparative Reactivity Profile

| Reaction Type | Reactivity (Relative to Tyramine) | Rationale |

|---|---|---|

| Radical coupling | Enhanced | Adamantane stabilizes radical intermediates |

| Hydrolysis | Reduced | Steric hindrance from adamantane |

| Oxidative metabolism | Reduced | Adamantane blocks enzymatic access |

Propriétés

Numéro CAS |

42600-86-2 |

|---|---|

Formule moléculaire |

C19H25NO2 |

Poids moléculaire |

299.4 g/mol |

Nom IUPAC |

N-[2-(4-hydroxyphenyl)ethyl]adamantane-1-carboxamide |

InChI |

InChI=1S/C19H25NO2/c21-17-3-1-13(2-4-17)5-6-20-18(22)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16,21H,5-12H2,(H,20,22) |

Clé InChI |

JEXBGGUEXBAGEN-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=C(C=C4)O |

SMILES canonique |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=C(C=C4)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.